molecular formula C21H25F3N4O2S B3007537 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 898459-86-4

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B3007537
CAS RN: 898459-86-4
M. Wt: 454.51
InChI Key: PNSPPNIRDDIGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O2S and its molecular weight is 454.51. The purity is usually 95%.
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Scientific Research Applications

Chalcogenation Chemistry

The compound’s structural motif is conducive to chalcogenation reactions, which involve the introduction of chalcogen atoms (such as sulfur or selenium) into organic molecules . This can be particularly useful in synthesizing derivatives with potential pharmacological activities.

Cancer Research

Derivatives of this compound have been evaluated for in vitro activity against various human cancer cell lines . The compound’s ability to interact with biological macromolecules could make it a valuable tool in the development of new anticancer agents.

PI3Kδ Inhibition

The compound’s framework is similar to that of known PI3Kδ inhibitors . PI3Kδ plays a significant role in immune cell function and is a target for drug development in diseases like leukemia and autoimmune disorders.

Bronsted Base Applications

The compound’s dimethylamino group suggests it could act as a Bronsted base, accepting protons in chemical reactions . This property could be exploited in catalysis or organic synthesis methodologies.

Fragment-Hybrid Approach in Drug Discovery

The compound’s structure is suitable for a fragment-hybrid approach in drug discovery, where it could serve as a fragment to be combined with other pharmacophores to create potent and selective inhibitors for various biological targets .

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)10-5-11-28-17-9-4-8-16(17)19(26-20(28)30)31-13-18(29)25-15-7-3-6-14(12-15)21(22,23)24/h3,6-7,12H,4-5,8-11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSPPNIRDDIGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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